molecular formula C10H19O6P B12296509 Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate

Cat. No.: B12296509
M. Wt: 266.23 g/mol
InChI Key: JHCCEPMFFLZBLL-CMDGGOBGSA-N
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Description

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate is an organic compound with the molecular formula C10H19O6P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom that is part of an ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate can be synthesized through the reaction of vinyl phosphates with organometallic reagents. For example, functionalized vinyl phosphates can be smoothly converted into trisubstituted buta-1,3-dienes via reaction with aryllithium reagents . Another method involves the reaction of vinyl phosphordiamidates with Grignard reagents to produce α,β-unsaturated ketones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reactions, optimized for yield and purity. This would likely include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate involves its ability to participate in various chemical reactions due to the presence of the phosphonate ester group. This group can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of the compound into different products. The exact molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl 3-((diethoxyphosphoryl)oxy)but-2-enoate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl (E)-3-diethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8+

InChI Key

JHCCEPMFFLZBLL-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OP(=O)(OCC)OCC

Canonical SMILES

CCOC(=O)C=C(C)OP(=O)(OCC)OCC

Origin of Product

United States

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